o-Cresol-d7

Description

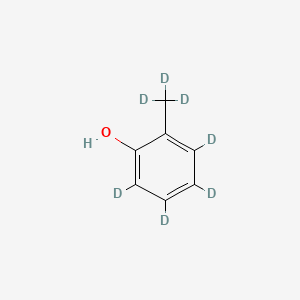

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c1-6-4-2-3-5-7(6)8/h2-5,8H,1H3/i1D3,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVGKYWNOKOFNN-AAYPNNLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to o-Cresol-d7: Physical and Chemical Properties for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of o-Cresol-d7. It is designed to be a core resource for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual workflows to facilitate a deeper understanding of this compound's applications.

Core Properties of this compound

This compound, also known by its IUPAC name 2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenol, is a deuterated form of o-cresol.[1] In this molecule, seven hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification methods where it serves as an excellent internal standard.[1][2]

Physical and Chemical Data

The physical and chemical properties of this compound are primarily dictated by its parent compound, o-cresol. While deuteration slightly increases the molecular weight, other properties such as boiling point, melting point, and solubility are expected to be very similar. The following tables summarize the key physical and chemical data for both this compound and its non-labeled analog, o-cresol.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 202325-50-6 | [1] |

| Molecular Formula | C₇HD₇O / CD₃C₆D₄OH | [1] |

| Molecular Weight | 115.18 g/mol | |

| Appearance | Colorless to Light Beige Oil to Low-Melting Solid | |

| Melting Point | 32 – 33 °C | |

| Solubility | Soluble in Chloroform, DMSO, Methanol | |

| Storage | Store at -20°C or 4°C |

Table 2: Physical and Chemical Properties of o-Cresol (CAS: 95-48-7) as a Proxy

| Property | Value | Reference |

| Molecular Weight | 108.14 g/mol | |

| Boiling Point | 191 °C | |

| Density | 1.048 g/mL at 25 °C | |

| Vapor Pressure | 0.3 mmHg at 20 °C | |

| Flash Point | 81 °C | |

| Refractive Index | n20/D 1.541-1.550 | |

| pKa (Acidity) | 10.316 | |

| Water Solubility | 20 g/L at 20 °C |

Synthesis and Spectroscopic Data

Synthesis of Deuterated Aromatic Compounds

The synthesis of deuterated aromatic compounds like this compound generally involves an H-D exchange reaction. This is typically achieved by reacting the non-labeled aromatic compound with a deuterium source, such as heavy water (D₂O), under high temperature and pressure, often in the presence of a catalyst. Flow synthesis methods utilizing microwave technology are also being developed to improve production efficiency.

A logical workflow for the synthesis of deuterated aromatic compounds is outlined below.

Caption: General synthesis workflow for deuterated aromatic compounds.

Spectroscopic Data

Spectroscopic data is crucial for confirming the identity and purity of this compound.

-

Mass Spectrometry (MS): The mass spectrum of o-cresol shows a molecular ion peak at m/z 108. For this compound, the molecular ion peak would be expected at m/z 115. The fragmentation pattern of o-cresol typically involves the loss of a methyl group or the hydroxyl group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of o-cresol shows characteristic peaks for the aromatic protons and the methyl protons. In the ¹H NMR spectrum of this compound, these peaks would be absent due to the deuterium substitution, leaving only the residual proton signal of the solvent and the hydroxyl proton if not exchanged. The ¹³C NMR spectrum would show signals corresponding to the carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum of o-cresol exhibits characteristic absorption bands for the O-H stretching of the hydroxyl group and C-H stretching of the aromatic ring and methyl group. In this compound, the C-D stretching vibrations would appear at lower frequencies compared to the C-H vibrations.

Experimental Protocols: Application as an Internal Standard

This compound is primarily used as an internal standard in quantitative analysis, especially in chromatography-mass spectrometry (GC-MS and LC-MS) methods. Its chemical behavior is nearly identical to the non-labeled o-cresol, but its different mass allows for its distinct detection by a mass spectrometer. This allows for accurate quantification of o-cresol in various matrices by correcting for variations in sample preparation and instrument response.

General Protocol for Analysis of Phenols using GC-MS with a Deuterated Internal Standard

The following is a generalized protocol for the analysis of phenols in a sample matrix, such as water, using a deuterated internal standard like this compound.

-

Sample Preparation:

-

A known volume or weight of the sample is taken.

-

A precise amount of the this compound internal standard solution is added to the sample.

-

The sample is then extracted using an appropriate technique, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

-

-

Derivatization (Optional):

-

Phenols can be derivatized to improve their chromatographic properties and detection sensitivity.

-

-

GC-MS Analysis:

-

An aliquot of the extracted and optionally derivatized sample is injected into the GC-MS system.

-

The analytes are separated on a capillary GC column.

-

The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the characteristic ions of the native phenol and the deuterated internal standard.

-

-

Quantification:

-

The concentration of the native phenol is calculated based on the ratio of its peak area to the peak area of the deuterated internal standard and a calibration curve.

-

Caption: Workflow for GC-MS analysis using a deuterated internal standard.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for the accurate quantification of o-cresol in biological and environmental samples. This is particularly relevant in:

-

Drug Metabolism and Pharmacokinetic (DMPK) Studies: o-Cresol is a metabolite of certain drugs and environmental compounds. This compound can be used to accurately measure its formation and elimination in in vitro and in vivo DMPK studies.

-

Clinical and Toxicological Analysis: For monitoring human exposure to o-cresol from various sources.

-

Environmental Monitoring: To quantify o-cresol levels in water, soil, and air samples.

Furthermore, the metabolite of o-cresol, o-cresol sulfate, has been identified as a biomarker related to metabolic and inflammatory responses, which could be of interest in certain clinical research areas.

Safety and Handling

o-Cresol is classified as:

-

Toxic if swallowed or in contact with skin.

-

Causes severe skin burns and eye damage.

-

May cause respiratory irritation.

-

Suspected of damaging fertility or the unborn child.

Handling Precautions:

-

Work in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Keep away from heat, sparks, and open flames.

For detailed safety information, refer to the Safety Data Sheet for o-Cresol (CAS 95-48-7).

References

Technical Guide: o-Cresol-d7 for Isotope Dilution Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of o-Cresol-d7, a deuterated analog of o-cresol, with a focus on its application as an internal standard in quantitative analytical methods. This document outlines its core physicochemical properties, a detailed experimental protocol for its use in biological sample analysis, and a visual representation of the analytical workflow.

Core Compound Data: this compound

This compound is a stable isotope-labeled form of o-cresol, where seven hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a compound that is chemically identical to its unlabeled counterpart but has a higher molecular weight. This property makes it an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the analyte of interest but is distinguishable by its mass-to-charge ratio (m/z).

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | References |

| CAS Number | 202325-50-6 | [1][2][3][4] |

| Molecular Formula | C₇HD₇O or CD₃C₆D₄OH | [1] |

| Molecular Weight | 115.18 g/mol | |

| Appearance | Colorless to Light Beige Oil to Low-Melting Solid | |

| IUPAC Name | 2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenol | |

| Solubility | Soluble in Chloroform, DMSO, Methanol |

Experimental Protocol: Quantification of o-Cresol in Human Urine by GC-MS

This section details a representative experimental protocol for the quantification of o-cresol in human urine using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard. This method is particularly relevant for biomonitoring studies assessing exposure to toluene, as o-cresol is a known metabolite.

1. Sample Preparation

-

Hydrolysis: In biological matrices, o-cresol is often present as glucuronide and sulfate conjugates. To quantify the total o-cresol, these conjugates must first be hydrolyzed.

-

To 1 mL of urine sample in a screw-cap glass tube, add a known amount of this compound solution (internal standard).

-

Add 200 µL of concentrated hydrochloric acid.

-

Cap the tube tightly and heat at 95-100°C for 1 to 2 hours to hydrolyze the conjugates.

-

Allow the sample to cool to room temperature.

-

-

Liquid-Liquid Extraction (LLE):

-

Add 2 mL of an organic solvent, such as toluene or methyl tert-butyl ether (MTBE), to the hydrolyzed sample.

-

Vortex vigorously for 2 minutes to extract the o-cresol and this compound into the organic phase.

-

Centrifuge the sample at 3000 x g for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

2. Derivatization

To improve the volatility and chromatographic properties of the cresols for GC-MS analysis, a derivatization step is typically performed.

-

Evaporate the collected organic extract to dryness under a gentle stream of nitrogen.

-

Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), and 50 µL of a catalyst like pyridine.

-

Cap the vial and heat at 60-70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

-

Cool the sample to room temperature before analysis.

3. GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the analysis.

-

Chromatographic Separation:

-

Column: A capillary column suitable for separating isomers, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS), is recommended.

-

Injection: 1 µL of the derivatized sample is injected in splitless mode.

-

Oven Program: A temperature gradient is used to separate the analytes. An example program starts at 80°C, holds for 2 minutes, then ramps to 260°C.

-

-

Mass Spectrometry Detection:

-

Ionization: Electron ionization (EI) at 70 eV is standard.

-

Acquisition Mode: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.

-

Ions to Monitor: Specific ions for the TMS derivatives of both o-cresol and this compound are monitored. For example, for TMS-o-cresol, one might monitor m/z 165 and 91, while for TMS-o-Cresol-d7, the corresponding heavier ions would be selected.

-

4. Quantification

-

A calibration curve is generated by preparing standards containing known concentrations of o-cresol and a fixed concentration of the this compound internal standard.

-

The ratio of the peak area of the analyte (o-cresol) to the peak area of the internal standard (this compound) is plotted against the concentration of the analyte.

-

The concentration of o-cresol in the unknown samples is then determined from this calibration curve.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the quantification of o-cresol and a conceptual representation of its metabolic origin from toluene.

Caption: Experimental workflow for o-cresol quantification in urine.

Caption: Simplified metabolic pathway of toluene to cresol.

References

The Role of o-Cresol-d7 in Advanced Environmental Analysis: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the application of o-Cresol-d7, a deuterated analog of o-cresol, in the environmental analysis of phenolic compounds. Its primary utility lies in its role as a robust internal standard for isotope dilution mass spectrometry (IDMS) techniques, particularly gas chromatography-mass spectrometry (GC-MS). The use of this compound significantly enhances the accuracy and precision of quantitative analysis of o-cresol and related phenolic compounds in complex environmental matrices such as water, soil, and air. This guide is intended for researchers, scientists, and professionals in environmental monitoring and analytical chemistry.

Core Principles: Isotope Dilution and the Advantage of this compound

Isotope dilution is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to a sample prior to analysis.[1] This "internal standard" behaves chemically and physically identically to the native analyte throughout the entire analytical process, including extraction, derivatization, and chromatographic separation. By measuring the ratio of the native analyte to the isotopically labeled standard in the final analysis, any losses of the analyte during sample preparation can be accurately corrected for.

This compound, with its seven deuterium atoms replacing hydrogen atoms, serves as an ideal internal standard for the analysis of o-cresol.[1] Its slightly higher mass allows it to be distinguished from the native o-cresol by a mass spectrometer, while its chemical properties remain virtually identical. This ensures that it accurately reflects the analytical behavior of the target analyte, leading to more reliable and reproducible quantification.

Applications in Environmental Matrices

This compound is a valuable tool for the determination of o-cresol and other phenolic pollutants in various environmental compartments. Phenolic compounds are introduced into the environment from various industrial and natural sources and are often subject to regulatory monitoring due to their potential toxicity.

Water Analysis

The analysis of phenols in water, including drinking water, wastewater, and surface water, is a critical aspect of environmental monitoring. Methods such as the United States Environmental Protection Agency (US EPA) Method 8270D provide a framework for the analysis of semivolatile organic compounds, including cresols, by GC-MS. The use of isotopically labeled internal standards like this compound is integral to achieving the required accuracy and sensitivity in these methods.

Soil and Sediment Analysis

Soil and sediment can act as sinks for phenolic contaminants. Analytical methods for these matrices typically involve solvent extraction followed by GC-MS analysis. The complexity of the soil matrix, with its potential for interferences, makes the use of an internal standard like this compound essential for accurate quantification.

Air Analysis

Atmospheric monitoring of volatile and semi-volatile organic compounds, including cresols, is important for assessing air quality and identifying emission sources. Methods developed by the National Institute for Occupational Safety and Health (NIOSH), such as NIOSH Method 2546, describe the collection of cresols from air onto sorbent tubes followed by solvent desorption and GC analysis. The incorporation of this compound as an internal standard in such methods can significantly improve the reliability of the analytical results.

Quantitative Data Summary

The following tables summarize key quantitative performance metrics for the analysis of o-cresol and related phenolic compounds using a GC-MS method with deuterium-labeled o-cresol as an internal standard. The data is based on a validated method for the analysis of urinary metabolites, which demonstrates the performance achievable with this approach.[1]

Table 1: Method Detection and Quantitation Limits [1]

| Analyte | Limit of Detection (LOD) (µg/L) | Limit of Quantitation (LOQ) (µg/L) |

| o-Cresol | 10 | - |

| m-Cresol | 10 | - |

| Phenol | 500 | - |

| 2-Ethylphenol | 20 | - |

| 4-Ethylphenol | 20 | - |

Table 2: Linearity of Calibration [1]

| Analyte | Linear Range (mg/L) |

| o-Cresol | up to 3 |

| m-Cresol | up to 3 |

| Phenol | up to 200 |

| 2-Ethylphenol | up to 12 |

| 4-Ethylphenol | up to 12 |

Table 3: Method Precision and Recovery

| Analyte | Spiked Concentration (µg/L) | Within-Series Imprecision (RSD, %) | Relative Recovery (%) |

| o-Cresol | 60 | 3.0 | 104 |

| 400 | 3.2 | 98 | |

| m-Cresol | 60 | 4.5 | 96 |

| 400 | 4.1 | 95 | |

| Phenol | 60 | 7.2 | 84 |

| 400 | 6.8 | 88 | |

| 2-Ethylphenol | 60 | 5.5 | 99 |

| 400 | 5.1 | 97 | |

| 4-Ethylphenol | 60 | 6.1 | 101 |

| 400 | 5.8 | 99 |

Experimental Protocols

The following are detailed methodologies for the analysis of o-cresol in water, soil, and air, incorporating this compound as an internal standard. These protocols are based on established methods and the principles of isotope dilution GC-MS.

Analysis of o-Cresol in Water (adapted from EPA Method 8270D)

-

Sample Preparation:

-

To a 1-liter water sample, add a known amount of this compound internal standard solution.

-

Adjust the pH of the sample to <2 with sulfuric acid.

-

Perform a liquid-liquid extraction using methylene chloride.

-

Dry the extract with anhydrous sodium sulfate and concentrate to a final volume of 1 mL.

-

-

GC-MS Analysis:

-

Gas Chromatograph:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms or equivalent).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Quantification Ions: Monitor characteristic ions for o-cresol (e.g., m/z 108, 107, 77) and this compound (e.g., m/z 115, 114, 82).

-

-

-

Quantification:

-

Calculate the concentration of o-cresol in the sample by comparing the peak area ratio of the native analyte to the internal standard against a calibration curve prepared with known concentrations of o-cresol and a constant concentration of this compound.

-

Analysis of o-Cresol in Soil (adapted from EPA Method 8270D)

-

Sample Preparation:

-

To 10 g of a homogenized soil sample, add a known amount of this compound internal standard solution.

-

Perform a Soxhlet extraction or an accelerated solvent extraction (ASE) with a suitable solvent mixture (e.g., acetone/hexane 1:1).

-

Concentrate the extract to a final volume of 1 mL.

-

-

GC-MS Analysis:

-

Follow the same GC-MS conditions as described for water analysis.

-

-

Quantification:

-

Follow the same quantification procedure as described for water analysis.

-

Analysis of o-Cresol in Air (adapted from NIOSH Method 2546)

-

Sample Collection:

-

Draw a known volume of air through a solid sorbent tube (e.g., XAD-7) using a calibrated personal sampling pump.

-

-

Sample Preparation:

-

Desorb the analytes from the sorbent tube with a suitable solvent (e.g., methanol).

-

Add a known amount of this compound internal standard solution to the desorption solvent.

-

-

GC-MS Analysis:

-

Follow the same GC-MS conditions as described for water analysis, with appropriate adjustments to the injection volume and split ratio as needed.

-

-

Quantification:

-

Follow the same quantification procedure as described for water analysis.

-

Visualizations

References

o-Cresol-d7 as a Biomarker for Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Cresol, a volatile organic compound, is a minor metabolite of toluene and is also present in the environment from natural and anthropogenic sources. Its measurement in biological fluids serves as a biomarker for toluene exposure and can be relevant in various metabolic studies. The deuterated analog, o-Cresol-d7, is a critical tool in the accurate quantification of o-cresol, primarily utilized as an internal standard in mass spectrometry-based analytical methods. This technical guide provides a comprehensive overview of the role of this compound in metabolic studies, with a focus on its application in analytical methodologies, metabolic pathways of its non-deuterated counterpart, and its potential, though less explored, use as a metabolic tracer.

This compound: A Superior Internal Standard

In quantitative metabolic studies, precision and accuracy are paramount. Stable isotope-labeled internal standards are the gold standard for mass spectrometry-based quantification, as they mitigate variability introduced during sample preparation and analysis. This compound, in which seven hydrogen atoms are replaced by deuterium, is an ideal internal standard for o-cresol analysis due to its chemical and physical similarity to the analyte. This ensures that it behaves similarly during extraction, derivatization, and chromatographic separation, thus effectively correcting for matrix effects and variations in instrument response.

Quality Control for Deuterated Internal Standards

Ensuring the purity and stability of this compound is crucial for its function as an internal standard. Purity is typically assessed by the manufacturer using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm the isotopic enrichment and chemical purity. For laboratory use, it is essential to:

-

Verify Certificate of Analysis: Always review the manufacturer's certificate of analysis for information on isotopic purity and any potential chemical impurities.

-

Monitor for Isotopic Exchange: While generally stable, the potential for back-exchange of deuterium for hydrogen should be considered, especially under harsh chemical conditions.

-

Assess for Contamination: Ensure that the internal standard solution is free from contamination with the non-labeled analyte.

Quantitative Analysis of o-Cresol in Biological Matrices

The accurate measurement of o-cresol in biological samples like urine and plasma is essential for assessing toluene exposure and for metabolic research. The following tables summarize quantitative data from various studies.

Table 1: Urinary o-Cresol Concentrations in Human Populations

| Population Group | o-Cresol Concentration (µg/L) | Comments | Reference(s) |

| General Population (Non-smokers) | Median: 23 | Background levels from environmental exposure. | [1] |

| General Population (Smokers) | Median: 33 | Smoking is a significant source of toluene and consequently o-cresol. | [1] |

| Occupationally Exposed Workers | > 5300 | Indicates external exposure to toluene exceeding the MAK-value of 200 ppm. | [2] |

| Fatal Poisoning Case (Urine) | 20500 | Ingestion of a solution containing phenol and o-cresol. | [3] |

Table 2: o-Cresol Concentrations in Blood Samples

| Sample Type | o-Cresol Concentration (µg/mL) | Comments | Reference(s) |

| Whole Blood (Fatal Poisoning Case) | 1.9 | Ingestion of a solution containing phenol and o-cresol. | [3] |

| Plasma (General Population) | Not typically detected | Free o-cresol levels in the general population are very low. |

Experimental Protocols for o-Cresol Quantification

The following are detailed methodologies for the analysis of o-cresol in biological samples using this compound as an internal standard.

Protocol 1: GC-MS Analysis of o-Cresol in Urine

This protocol is adapted from validated methods for the determination of urinary phenols.

1. Sample Preparation (Hydrolysis of Conjugates):

-

To 1 mL of urine in a glass tube, add 50 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

-

Add 100 µL of concentrated hydrochloric acid.

-

Cap the tube tightly and heat at 100°C for 60 minutes to hydrolyze glucuronide and sulfate conjugates.

-

Cool the sample to room temperature.

2. Liquid-Liquid Extraction:

-

Add 2 mL of a suitable organic solvent (e.g., methylene chloride or a toluene/ethyl acetate mixture).

-

Vortex for 2 minutes to extract the deconjugated o-cresol.

-

Centrifuge at 3000 x g for 5 minutes to separate the phases.

-

Transfer the organic (upper) layer to a clean tube.

3. Derivatization (Optional but often recommended for GC-MS):

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS).

-

Heat at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

4. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor:

-

o-Cresol-TMS derivative: m/z 180 (quantifier), 165 (qualifier).

-

This compound-TMS derivative: m/z 187 (quantifier), 172 (qualifier).

-

-

5. Quantification:

-

Generate a calibration curve using known concentrations of o-cresol standards spiked into a blank matrix and processed alongside the samples.

-

Calculate the concentration of o-cresol in the samples based on the ratio of the peak area of the analyte to the peak area of the internal standard.

Protocol 2: LC-MS/MS Analysis of o-Cresol in Plasma

This protocol is based on methods for the quantification of p-cresol and can be adapted for o-cresol.

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of this compound internal standard solution.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

2. Hydrolysis (if total o-cresol is to be measured):

-

The supernatant can be subjected to acid hydrolysis as described in the GC-MS protocol, followed by neutralization before LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatograph (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from low to high organic phase to achieve separation from isomers.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

o-Cresol: Precursor ion [M-H]⁻ m/z 107 -> Product ion (e.g., m/z 77).

-

This compound: Precursor ion [M-H]⁻ m/z 114 -> Product ion (e.g., m/z 84).

-

-

4. Quantification:

-

Follow the same quantification strategy as described for the GC-MS method.

Metabolic Pathways of o-Cresol

Understanding the metabolic fate of o-cresol is essential for interpreting its biomarker data. In humans, o-cresol is primarily metabolized in the liver.

Human Metabolism of o-Cresol

The primary route of toluene metabolism is hydroxylation to benzyl alcohol, with ring hydroxylation to cresols being a minor pathway. The metabolism of o-cresol itself involves two main phases:

-

Phase I Oxidation: Cytochrome P450 (CYP) enzymes, particularly CYP2E1, are involved in the oxidation of the aromatic ring. This can lead to the formation of reactive intermediates.

-

Phase II Conjugation: The hydroxyl group of o-cresol is conjugated with glucuronic acid (by UDP-glucuronosyltransferases, UGTs) or sulfate (by sulfotransferases, SULTs) to form more water-soluble metabolites that are readily excreted in the urine.

References

- 1. Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Occupational chronic exposure to organic solvents. XII. O-cresol excretion after toluene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of phenol and o-cresol by GC/MS in a fatal poisoning case - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity o-Cresol-d7 for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity o-Cresol-d7 (deuterated ortho-cresol), a critical internal standard for quantitative analysis in research and drug development. This document details commercially available sources, their specifications, and comprehensive experimental protocols for its application in mass spectrometry-based assays.

Commercial Suppliers and Product Specifications

High-purity this compound is available from several reputable chemical suppliers. The following tables summarize the typical product specifications to aid in the selection of a suitable standard for your analytical needs.

Table 1: General Product Information for this compound

| Property | Description |

| Chemical Name | This compound, 2-Methylphenol-d7 |

| IUPAC Name | 2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenol |

| CAS Number | 202325-50-6 |

| Molecular Formula | C₇HD₇O |

| Molecular Weight | ~115.18 g/mol |

| Appearance | Colorless to light beige or yellow oil to a low-melting solid.[1][2] |

| Solubility | Soluble in chloroform, DMSO, and methanol.[1][2] |

| Storage | Recommended storage at -20°C or 4°C, depending on the supplier.[1] |

Table 2: Comparative Specifications from Commercial Suppliers

| Supplier | Purity Specification | Isotopic Enrichment | Available Quantities |

| LGC Standards | Minimum 98% Chemical Purity | 98 atom % D | 0.5 g |

| BOC Sciences | - | 98% atom D | Custom |

| Qmx Laboratories | Neat | - | 0.5 g |

| CymitQuimica | - | 98 atom % D | Custom |

| MedchemExpress | - | - | Custom |

| Fisher Scientific | - | - | 0.5 g, 1 g |

| Mithridion | - | - | 250 mg |

Note: Purity and enrichment levels are subject to lot-to-lot variability. Please refer to the Certificate of Analysis provided by the supplier for specific data.

Applications in Research and Drug Development

Deuterated internal standards are the gold standard in quantitative mass spectrometry. The seven deuterium atoms in this compound give it a distinct mass-to-charge ratio from its unlabeled counterpart, while maintaining nearly identical chemical and physical properties. This makes it an ideal internal standard for the accurate quantification of o-cresol and related phenolic compounds in complex biological matrices.

Its primary applications include:

-

Biomarker Quantification: o-Cresol is a uremic toxin and a biomarker for certain metabolic conditions and exposures. Accurate measurement is crucial for clinical research.

-

Pharmacokinetic Studies: Used to track the metabolic fate of drugs that are structurally related to or metabolized into phenolic compounds.

-

Environmental and Toxicology Studies: Quantification of exposure to industrial solvents like toluene, for which o-cresol is a metabolite.

Experimental Protocols

The following are generalized yet detailed protocols for the use of this compound as an internal standard in GC-MS and LC-MS/MS analysis of biological samples.

Protocol 1: Quantification of Cresols in Human Urine by GC-MS

This protocol is adapted from methodologies for biomonitoring of exposure to industrial solvents.

-

Sample Preparation and Hydrolysis:

-

To 1 mL of urine sample in a glass tube, add a known concentration of this compound (e.g., 100 ng).

-

Add 100 µL of β-glucuronidase/arylsulfatase solution to hydrolyze the conjugated cresol metabolites.

-

Incubate the mixture overnight at 37°C.

-

-

Liquid-Liquid Extraction (LLE):

-

Acidify the hydrolyzed urine sample to a pH of approximately 5.

-

Add 5 mL of an extraction solvent (e.g., toluene or tert-butyl methyl ether) and vortex vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Transfer the organic (upper) layer to a clean tube.

-

-

Derivatization:

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Add 50 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or heptafluorobutyric anhydride (HFBA) and 50 µL of a solvent like acetonitrile.

-

Seal the tube and heat at 60-70°C for 30 minutes to form volatile cresol derivatives.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS system.

-

Gas Chromatograph (GC) Conditions (Typical):

-

Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

-

Inlet Temperature: 250°C

-

Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

Mass Spectrometer (MS) Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and the this compound internal standard.

-

-

-

Quantification:

-

A calibration curve is constructed by analyzing standards with known concentrations of unlabeled o-cresol and a fixed concentration of this compound.

-

The concentration of o-cresol in the unknown samples is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to the calibration curve.

-

Protocol 2: Quantification of p-Cresol Sulfate in Human Serum by LC-MS/MS

This protocol is based on methods for analyzing uremic toxins in serum. While the target analyte is a related isomer, the principles for using a deuterated cresol standard are directly applicable.

-

Sample Preparation and Protein Precipitation:

-

In a microcentrifuge tube, combine 50 µL of serum with 150 µL of ice-cold acetonitrile to precipitate proteins.

-

Add a known amount of this compound internal standard solution (e.g., 20 µL of a 20 µM solution).

-

Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Supernatant Collection and Dilution:

-

Carefully transfer the supernatant to a new tube.

-

The supernatant can be dried down and reconstituted or directly diluted with the mobile phase starting condition (e.g., 95% Water with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Inject 5-10 µL of the prepared sample onto the LC-MS/MS system.

-

Liquid Chromatograph (LC) Conditions (Typical):

-

Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometer (MS/MS) Conditions (Typical):

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for phenolic compounds.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for the analyte and the this compound internal standard are monitored.

-

-

-

Quantification:

-

Similar to the GC-MS method, a calibration curve is generated using standards of the unlabeled analyte with a constant concentration of the this compound internal standard.

-

The analyte concentration in the samples is determined from the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Visualized Workflow

The following diagram illustrates the general workflow for using this compound as an internal standard in a quantitative mass spectrometry assay.

Caption: Workflow for quantitative analysis using this compound as an internal standard.

References

- 1. Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of o-Cresol-d7

Disclaimer: This document provides a comprehensive overview of the safety and handling guidelines for o-Cresol-d7, intended for researchers, scientists, and drug development professionals. This compound is the deuterated form of o-cresol. While specific safety data for the deuterated compound is limited, its chemical properties and toxicological profile are expected to be very similar to those of o-cresol. Therefore, the safety and handling precautions for o-cresol are considered applicable to this compound. All procedures should be conducted in accordance with institutional and national safety regulations.

Hazard Identification and Classification

o-Cresol is classified as a hazardous substance. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed. |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin. |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage. |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation. |

| Reproductive toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child. |

| Specific target organ toxicity — repeated exposure | Category 1 | H372: Causes damage to organs (Liver, Respiratory system, Heart, Kidney, Central nervous system) through prolonged or repeated exposure. |

| Hazardous to the aquatic environment, acute hazard | Category 2 | H401: Toxic to aquatic life. |

| Hazardous to the aquatic environment, long-term hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects. |

GHS Pictograms:

Toxicological Data

The toxicity of o-cresol has been evaluated in various animal models. The following table summarizes key quantitative toxicological data.

| Toxicity Data | Species | Route | Value | Reference |

| LD50 (Lethal Dose, 50%) | Rat | Oral | 121 mg/kg | |

| LD50 (Lethal Dose, 50%) | Mouse | Oral | 344 mg/kg | |

| LD50 (Lethal Dose, 50%) | Rat | Dermal | 620 mg/kg | |

| LC50 (Lethal Concentration, 50%) | Rat | Inhalation | > 1220 mg/m³ (1 h) | |

| NOAEL (No Observed Adverse Effect Level) | Rat | Oral (13 weeks) | 50 mg/kg/day |

Experimental Protocols

General Protocol for Safe Handling of this compound

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

1. Pre-Experiment Preparation:

- Read and understand the Safety Data Sheet (SDS) for o-cresol.

- Ensure a chemical fume hood is available and functioning correctly.

- Verify that an eyewash station and safety shower are accessible and operational.

- Prepare all necessary labware and equipment.

- Don the appropriate Personal Protective Equipment (PPE) as detailed in Section 5.

2. Handling Procedure:

- Conduct all work involving this compound within a certified chemical fume hood.

- Ground and bond containers when transferring the material to prevent static discharge.

- Avoid the formation of dust and aerosols.

- Use only the minimum amount of substance required for the experiment.

- Keep the container tightly closed when not in use.

3. Post-Experiment Procedure:

- Decontaminate all surfaces and equipment that may have come into contact with this compound.

- Dispose of waste in a designated hazardous waste container, following institutional and local regulations.

- Remove PPE in the correct order to avoid cross-contamination.

- Wash hands and face thoroughly with soap and water after handling.

Visualizations

Standard Laboratory Workflow for Handling this compound

Caption: A standard workflow for handling this compound in the laboratory.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound to prevent exposure.

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles and a face shield are required. |

| Skin Protection | A chemical-resistant lab coat or a complete suit protecting against chemicals should be worn. |

| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. |

| Respiratory Protection | If ventilation is inadequate or for high-concentration work, a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges should be used. |

Personal Protective Equipment Ensemble

Caption: Required Personal Protective Equipment for handling this compound.

First Aid and Emergency Procedures

Immediate action is crucial in the event of exposure to this compound.

| Exposure Route | First Aid Measures |

| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. |

| Skin Contact | Immediately take off all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention. |

| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Emergency Response for a Spill

Caption: Workflow for responding to an this compound spill.

Biological Safety and Metabolism

o-Cresol is absorbed through the skin, and by inhalation or ingestion. It is metabolized in the body and excreted primarily in the urine as conjugates of glucuronic acid and sulfate. A minor metabolic pathway involves oxidation. The toxic effects of o-cresol are linked to its ability to denature and precipitate cellular proteins. It has been shown to inhibit mitochondrial respiration, suggesting that mitochondria are a target for its hepatotoxic actions.

Metabolic Pathway of o-Cresol

Caption: Simplified metabolic pathways of o-cresol.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Solubility of o-Cresol-d7 in Organic Solvents

This technical guide provides a comprehensive overview of the solubility of this compound, a deuterated form of o-cresol, in various organic solvents. This information is critical for applications in synthetic chemistry, pharmaceutical development, and analytical sciences, particularly in studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry where this compound serves as an internal standard or a tracer compound.[1][2]

Core Topic: Solubility Profile of this compound

This compound, also known as 2-methylphenol-d7, is an isotopically labeled aromatic organic compound.[2] Its solubility is a key physical property that dictates its utility in various experimental settings. While specific quantitative solubility data for this compound is not extensively published, qualitative information indicates its solubility in several common organic solvents.

It is important to note that while the chemical properties of deuterated compounds are nearly identical to their non-deuterated counterparts, slight differences in physical properties such as solubility can arise.[2][3] These differences can be attributed to the stronger and shorter deuterium-carbon and deuterium-oxygen bonds compared to hydrogen bonds, which can affect intermolecular interactions.

Quantitative Solubility Data

Specific quantitative solubility data for this compound is sparse in publicly available literature. However, several sources provide qualitative descriptions of its solubility. For comparative purposes, the well-documented solubility of non-deuterated o-cresol is also presented.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent | Solubility Description | Source |

| Chloroform | Soluble, Slightly Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble, Slightly Soluble | |

| Methanol | Soluble, Slightly Soluble |

Table 2: Solubility of o-Cresol (Non-deuterated) in Organic Solvents

| Solvent | Solubility | Temperature (°C) | Source |

| Ethanol | Miscible | 30 | |

| Ether | Highly Soluble, Miscible | Room Temperature | |

| Chloroform | Miscible | Not Specified | |

| Benzene | Highly Soluble | Room Temperature | |

| Acetone | Miscible | Not Specified | |

| Carbon Tetrachloride | Miscible | Not Specified |

Experimental Protocols for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.

Method: Isothermal Shake-Flask Method

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

-

Agitate the mixture at a constant temperature using a mechanical shaker or a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be precisely controlled.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the solution to stand undisturbed to let the excess solid settle.

-

To separate the saturated solution from the undissolved this compound, centrifugation followed by filtration through a fine-pored filter (e.g., 0.22 µm PTFE syringe filter) is recommended. This step should be performed quickly to minimize temperature fluctuations.

-

-

Quantification of Solute Concentration:

-

Take a precise aliquot of the clear, saturated filtrate and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the saturated solution by comparing its analytical response to the calibration curve.

-

-

Data Reporting:

-

Express the solubility in terms of mass per unit volume (e.g., mg/mL or g/L) or molarity (mol/L) at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Workflow for the experimental determination of this compound solubility.

References

The Significance of Deuterium's Natural Abundance in the Application of o-Cresol-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fundamental concept of the natural abundance of deuterium and its direct implications for the synthesis, application, and analysis of the isotopically labeled compound, o-Cresol-d7. Understanding these principles is paramount for researchers in drug metabolism, pharmacokinetics, and analytical chemistry who utilize deuterated standards to achieve accurate and reliable experimental outcomes.

The Natural Abundance of Deuterium: A Foundational Overview

Deuterium (²H or D), a stable isotope of hydrogen, contains one proton and one neutron in its nucleus, in contrast to the more common protium (¹H) which has only a proton. This difference in mass imparts distinct physical and chemical properties that are harnessed in various scientific applications.

The natural abundance of deuterium on Earth is relatively low and varies slightly depending on the source of the water. The Vienna Standard Mean Ocean Water (VSMOW) is the international standard for measuring isotopic abundances of hydrogen and oxygen in water.

| Parameter | Value | Reference |

| Natural Abundance of Deuterium (²H) on Earth | Approximately 0.0156% | [1][2] |

| Deuterium to Hydrogen Ratio (D/H) in VSMOW | ~155.76 ± 0.05 ppm (parts per million) | [3] |

| Approximate Ratio of ¹H to ²H Atoms | 1 in 6420 | [2] |

This low natural abundance is a key reason why isotopically enriched compounds, such as this compound, are synthesized and utilized. The vast majority of hydrogen atoms in a naturally occurring sample of o-Cresol would be protium.

This compound: Properties and the Impact of Isotopic Labeling

This compound is a deuterated analog of o-cresol where seven hydrogen atoms have been replaced with deuterium. This isotopic substitution is a powerful tool in analytical and metabolic studies.

| Property | Value | Reference |

| Chemical Formula | C₇HD₇O | [4] |

| Molecular Weight | 115.18 g/mol | |

| Unlabeled CAS Number | 95-48-7 | |

| Labeled CAS Number | 202325-50-6 | |

| Isotopic Purity | Typically ≥98 atom % D | |

| Appearance | Colorless to Light Beige Oil to Low-Melting Solid | |

| Solubility | Soluble in Chloroform, DMSO, Methanol |

The high isotopic purity of commercially available this compound means that the contribution from the natural abundance of deuterium in the starting materials is negligible. The "effect" of natural deuterium abundance is therefore foundational to the need for such a highly enriched standard, rather than a factor that influences its properties once synthesized.

The primary consequence of replacing hydrogen with deuterium is the Kinetic Isotope Effect (KIE) . The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. This difference in bond energy leads to a higher activation energy for reactions that involve the cleavage of a C-D bond compared to a C-H bond.

Logical Relationship: Natural Abundance to KIE

Caption: Relationship between deuterium's natural abundance and the Kinetic Isotope Effect.

Applications in Drug Development and Research

The distinct mass of this compound makes it an invaluable internal standard for quantitative analysis by mass spectrometry (MS), including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Internal Standard in Bioanalytical Methods

When analyzing biological samples (e.g., urine, plasma) for the presence of o-cresol, a known amount of this compound is added to the sample. Because its chemical and physical properties are nearly identical to the non-deuterated analyte, it behaves similarly during sample preparation, extraction, and chromatographic separation. However, due to its higher mass, it is easily distinguished by the mass spectrometer. This allows for precise quantification of the analyte, correcting for any sample loss during processing.

Experimental Workflow: Quantification of o-Cresol using this compound as an Internal Standard

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Probing Metabolic Pathways

The KIE can be exploited to study the metabolism of drugs and other xenobiotics. If the rate-determining step of a metabolic pathway involves the cleavage of a C-H bond, replacing that hydrogen with deuterium will slow down the reaction. By comparing the metabolic rate of a deuterated compound to its non-deuterated counterpart, researchers can gain insights into the specific metabolic pathways and the enzymes involved.

Experimental Protocols

In Vitro Metabolic Stability Assay

This protocol is a general guideline for comparing the metabolic stability of o-cresol and this compound using liver microsomes.

Materials:

-

o-Cresol and this compound

-

Liver microsomes (e.g., human, rat)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard for LC-MS analysis (if different from the test compounds)

Procedure:

-

Preparation: Prepare stock solutions of o-cresol and this compound in a suitable solvent (e.g., DMSO).

-

Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound (either o-cresol or this compound).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile.

-

Protein Precipitation: Centrifuge the quenched samples to precipitate the proteins.

-

Analysis: Analyze the supernatant by LC-MS to quantify the remaining amount of the parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression will give the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

-

Comparison: Compare the t₁/₂ values of o-cresol and this compound to determine the kinetic isotope effect.

Quantification of o-Cresol in Urine by GC-MS

This protocol outlines the general steps for the analysis of o-cresol in urine using this compound as an internal standard.

Materials:

-

Urine samples

-

This compound (internal standard)

-

β-Glucuronidase/arylsulfatase

-

Extraction solvent (e.g., tert-butyl methyl ether)

-

Derivatizing agent (e.g., heptafluorobutyric anhydride)

-

GC-MS system

Procedure:

-

Sample Preparation: To a known volume of urine, add the internal standard (this compound).

-

Enzymatic Hydrolysis: Add β-glucuronidase/arylsulfatase to hydrolyze the cresol glucuronides and sulfates. Incubate as per the enzyme's protocol.

-

Extraction: Perform a liquid-liquid extraction using a suitable organic solvent.

-

Derivatization: Evaporate the organic layer and derivatize the residue with a suitable agent to improve chromatographic properties and detection sensitivity.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The GC will separate the cresol isomers, and the MS will detect the derivatized o-cresol and this compound based on their specific mass-to-charge ratios (m/z).

-

Quantification: Create a calibration curve using standards of known o-cresol concentrations and a fixed amount of this compound. The concentration of o-cresol in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

The low natural abundance of deuterium is the fundamental reason for the utility of isotopically labeled compounds like this compound. While the natural isotopic distribution has a negligible direct effect on the properties of a highly enriched standard, the mass difference it represents is the very source of the powerful analytical and research tools that deuterated compounds provide. The kinetic isotope effect, a direct consequence of this mass difference, allows researchers to not only achieve highly accurate quantification in complex matrices but also to probe the mechanisms of metabolic pathways, making this compound and similar compounds indispensable in modern drug development and scientific research.

References

- 1. Quantitation of o-, m- and p-cresol and deuterated analogs in human urine by gas chromatography with electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | CAS 202325-50-6 | LGC Standards [lgcstandards.com]

- 3. Rotational isomers of hydroxy deuterated o- and m-cresols studied by ultraviolet high resolution experiments - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Phenols Using o-Cresol-d7 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of various phenolic compounds in aqueous samples using gas chromatography-mass spectrometry (GC-MS) with o-Cresol-d7 as an internal standard. The use of an isotopically labeled internal standard is a robust method that corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision in analytical results.

Introduction

Phenolic compounds are a significant class of chemicals found in environmental samples, industrial wastewater, and as metabolites of pharmaceutical compounds. Accurate and reliable quantification of these compounds is crucial for environmental monitoring, industrial process control, and in various stages of drug development. Isotope dilution mass spectrometry, employing a stable isotope-labeled internal standard like this compound, is considered a gold standard for quantitative analysis. This method involves adding a known amount of the deuterated standard to the sample at the beginning of the analytical process. Since this compound is chemically identical to the analytes of interest, it experiences similar effects during extraction, derivatization, and GC-MS analysis. By measuring the ratio of the native analyte to the deuterated standard, accurate quantification can be achieved, compensating for potential losses during sample workup and variations in instrument performance.

Experimental Protocols

This section details the necessary steps for sample preparation, calibration standard preparation, and GC-MS analysis for the quantitative determination of phenols.

Reagents and Materials

-

Solvents: Methanol (HPLC grade), Dichloromethane (GC grade), Acetone (GC grade)

-

Reagents: this compound, Phenol standards mix, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Hydrochloric acid (HCl), Sodium sulfite, Anhydrous sodium sulfate.

-

Solid Phase Extraction (SPE) Cartridges: Polystyrene-divinylbenzene (PS-DVB) based, or similar non-polar sorbent.

-

Glassware: Volumetric flasks, pipettes, autosampler vials with inserts.

Sample Preparation (Aqueous Samples)

The following protocol is adapted from established environmental analysis methods for phenols in water.

-

Sample Collection and Preservation: Collect 1-liter aqueous samples in amber glass bottles. If residual chlorine is present, dechlorinate by adding 40-50 mg of sodium sulfite. Acidify the sample to a pH of less than 2 with 6 N hydrochloric acid. Store samples at or below 6°C until extraction.

-

Internal Standard Spiking: Spike each 1 L sample with a known amount of this compound solution (e.g., 10 µg) to achieve a final concentration of 10 µg/L.

-

Solid Phase Extraction (SPE):

-

Condition the SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of reagent water at pH < 2. Do not allow the cartridge to go dry after the final rinse.

-

Pass the entire 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.

-

After the entire sample has passed through, dry the cartridge by purging with nitrogen or under vacuum for 10-15 minutes.

-

-

Elution:

-

Elute the trapped analytes from the cartridge with 10 mL of dichloromethane into a collection tube.

-

Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.

-

-

Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at room temperature.

-

Derivatization:

-

To the 1 mL concentrated extract, add 100 µL of BSTFA (with 1% TMCS).

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Allow the vial to cool to room temperature before GC-MS analysis.

-

Calibration Standards Preparation

-

Stock Solutions: Prepare individual stock solutions of the target phenol analytes and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Mixtures: Prepare a series of calibration standards by diluting the stock solutions in dichloromethane to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/L).

-

Internal Standard Addition: Add a constant concentration of this compound (e.g., 10 µg/L) to each calibration standard.

-

Derivatization: Derivatize the calibration standards using the same procedure as described for the samples (Section 2.2, step 6).

GC-MS Analysis

The following are recommended starting parameters for the GC-MS analysis. These may need to be optimized for your specific instrument and application.

-

Gas Chromatograph (GC) Parameters:

-

Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

-

Inlet: Splitless mode, 275°C

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Oven Program: Initial temperature of 60°C, hold for 5 minutes, then ramp at 8°C/min to 300°C and hold for 10 minutes.[1]

-

-

Mass Spectrometer (MS) Parameters:

-

Ion Source: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Data Presentation

The following tables summarize the key quantitative data for the analysis of common phenols using this compound as an internal standard. The retention times and m/z values are for the trimethylsilyl (TMS) derivatives.

Table 1: GC-MS Retention Times and Quantitation Ions

| Compound | Retention Time (min) | Primary Quantitation Ion (m/z) | Confirmation Ion 1 (m/z) | Confirmation Ion 2 (m/z) |

| This compound (IS) | ~9.1 | 169 | 187 | 114 |

| Phenol | ~7.8 | 166 | 151 | 77 |

| o-Cresol | ~9.1 | 165 | 180 | 107 |

| m-Cresol | ~9.3 | 165 | 180 | 107 |

| p-Cresol | ~9.4 | 165 | 180 | 107 |

| 2-Chlorophenol | ~9.8 | 200 | 185 | 165 |

| 2,4-Dimethylphenol | ~10.6 | 179 | 194 | 107 |

| 2,4-Dichlorophenol | ~11.9 | 234 | 219 | 162 |

| 4-Chloro-3-methylphenol | ~12.1 | 199 | 214 | 107 |

| 2,4,6-Trichlorophenol | ~13.5 | 268 | 253 | 196 |

| Pentachlorophenol | ~16.8 | 338 | 323 | 266 |

Note: Retention times are approximate and may vary depending on the specific GC system and conditions. The ions for this compound are predicted based on the fragmentation pattern of the unlabeled compound.

Table 2: Method Performance Data (Example for Water Matrix)

| Parameter | Phenol | o-Cresol | 2,4-Dichlorophenol |

| Linearity (r²) | >0.995 | >0.995 | >0.995 |

| Limit of Detection (LOD) | 0.1 µg/L | 0.1 µg/L | 0.2 µg/L |

| Limit of Quantification (LOQ) | 0.5 µg/L | 0.5 µg/L | 0.7 µg/L |

| Precision (%RSD, n=6) | < 10% | < 10% | < 15% |

| Recovery (%) | 85-110% | 88-112% | 80-105% |

Note: This data is representative and should be determined by each laboratory for their specific application.

Mandatory Visualizations

The following diagrams illustrate the key workflows in this analytical protocol.

Caption: Workflow for the quantitative analysis of phenols in aqueous samples.

Caption: Logical relationship for quantification using the internal standard method.

References

Application Note: Quantitative Analysis of Phenolic Compounds in Water Samples by GC-MS Using o-Cresol-d7 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenolic compounds are a class of organic pollutants frequently found in industrial wastewater and environmental water samples. Due to their potential toxicity, their monitoring is of significant environmental and public health concern. This application note details a robust and sensitive method for the quantitative analysis of phenols in water, exemplified by o-cresol, using Gas Chromatography-Mass Spectrometry (GC-MS) with o-Cresol-d7 as an internal standard. The use of a deuterated internal standard is a well-established technique that corrects for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the results.[1] This protocol is largely based on the principles outlined in U.S. EPA Method 528, which is a validated method for the determination of phenols in drinking water.[2]

Principle

A 1-liter water sample is passed through a solid-phase extraction (SPE) cartridge, where the phenolic compounds are adsorbed. The retained analytes are then eluted with a small volume of organic solvent. The concentrated extract is analyzed by GC-MS. Quantification is achieved by comparing the response of the target analyte (o-cresol) to that of a known concentration of a deuterated internal standard (this compound) added to the sample before extraction.

Data Presentation

The following tables summarize the quantitative data and mass spectrometry parameters for the analysis of o-cresol using this compound as an internal standard.

Table 1: Method Performance Characteristics for o-Cresol

| Parameter | Value | Reference |

| Method Detection Limit (MDL) | 0.02-0.58 µg/L | [2] |

| Calibration Range | 0.1 - 15 µg/L | [2] |

| Linearity (R²) | > 0.99 | [3] |

| Recovery | 70-130% |

Table 2: Mass Spectrometry Parameters for o-Cresol and this compound

| Compound | Quantitation Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| o-Cresol | 108 | 107 | 77 |

| This compound | 115 | 114 | 82 |

Experimental Protocols

This section provides a detailed methodology for the analysis of o-cresol in water samples using this compound as an internal standard.

Materials and Reagents

-

o-Cresol (analytical standard)

-

This compound (internal standard)

-

Methanol (HPLC grade)

-

Dichloromethane (DCM, HPLC grade)

-

Hydrochloric acid (HCl), 6N

-

Sodium sulfite

-

Reagent water (deionized, organic-free)

-

Solid-Phase Extraction (SPE) cartridges (e.g., polystyrene-divinylbenzene)

-

Nitrogen gas, high purity

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Collection and Preservation: Collect a 1-liter water sample in a clean glass bottle. Dechlorinate the sample by adding ~50 mg of sodium sulfite. Acidify the sample to pH ≤ 2 with 6N HCl.

-

Internal Standard Spiking: Spike the 1-liter water sample with a known amount of this compound internal standard solution. A final concentration of 2 µg/L is recommended.

-

SPE Cartridge Conditioning:

-

Wash the SPE cartridge with 5 mL of dichloromethane.

-

Condition the cartridge with 5 mL of methanol.

-

Equilibrate the cartridge with 10 mL of reagent water at pH ≤ 2.

-

-

Sample Loading: Pass the entire 1-liter water sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.

-

Cartridge Drying: After the entire sample has passed through, dry the cartridge under a gentle stream of nitrogen or by vacuum for 15 minutes to remove residual water.

-

Elution: Elute the trapped analytes from the cartridge with two 5 mL portions of dichloromethane into a collection tube.

-

Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at 35°C.

GC-MS Analysis

Instrumentation:

-

Gas Chromatograph with a Mass Selective Detector (GC-MS)

-

Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)

GC Parameters:

| Parameter | Value |

| Injection Volume | 1 µL, splitless |

| Injector Temperature | 250°C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial 40°C, hold for 6 min; ramp at 8°C/min to 250°C |

MS Parameters:

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Scan Mode | Selected Ion Monitoring (SIM) |

Calibration

Prepare a series of calibration standards of o-cresol in dichloromethane, with concentrations ranging from 0.1 to 15 µg/L. Each calibration standard should contain the same constant concentration of this compound as the samples (e.g., 2 µg/L). A calibration curve is generated by plotting the ratio of the peak area of o-cresol to the peak area of this compound against the concentration of o-cresol. The linearity of the calibration curve should be verified, with a correlation coefficient (R²) of ≥ 0.99 being acceptable.

Quality Control

-

Method Blank: An aliquot of reagent water is carried through the entire analytical procedure to check for contamination.

-

Laboratory Fortified Blank (LFB): An aliquot of reagent water is spiked with known concentrations of the analytes and carried through the entire analytical procedure to assess method performance. Recoveries should be within 70-130%.

-

Internal Standard Response: The absolute response of the internal standard should be monitored to ensure it is within established limits, indicating consistent instrument performance.

Mandatory Visualizations

Caption: Workflow for GC-MS analysis of o-Cresol in water.

References

Application Note: Quantification of o-Cresol in Human Biological Samples using o-Cresol-d7 as an Internal Standard by LC-MS/MS

Introduction

o-Cresol, a metabolite of toluene, is a critical biomarker for assessing exposure to this volatile organic compound in occupational and environmental health monitoring.[1][2] Toluene exposure can lead to significant neurological damage, making its accurate quantification essential for preventing occupational illnesses.[2] In the body, toluene is metabolized and its metabolites, including o-cresol, are excreted in urine as glucuronide and sulfate conjugates.[1][2] To determine the total o-cresol concentration, a hydrolysis step is necessary to release the free form from its conjugates. This application note describes a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of total o-cresol in human urine and plasma, employing o-Cresol-d7 as a stable isotope-labeled internal standard to ensure accuracy and precision.

Metabolic Pathway

Toluene undergoes metabolism in the body, leading to the formation of o-cresol, which is then conjugated for excretion. Understanding this pathway is crucial for interpreting biomonitoring data.

Caption: Metabolic pathway of toluene to o-cresol conjugates.

Experimental Protocols

Protocol 1: Analysis of o-Cresol in Human Urine

This protocol is adapted from established methods for quantifying o-cresol in hydrolyzed human urine.

1. Materials and Reagents

-

o-Cresol and this compound standards

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH)

-

Sodium bicarbonate

-

Dansyl chloride

-

Acetone (LC-MS grade)

-

Human urine (blank and samples)

2. Sample Preparation A critical step in the analysis of total o-cresol is the hydrolysis of its conjugates.

Caption: Workflow for urine sample preparation.

Detailed Steps:

-

Spike 50 µL of urine sample, calibration standard, or quality control (QC) with the internal standard (this compound).

-

Add 1 mL of concentrated HCl and heat at 95-99°C for 45-90 minutes for acid hydrolysis.

-